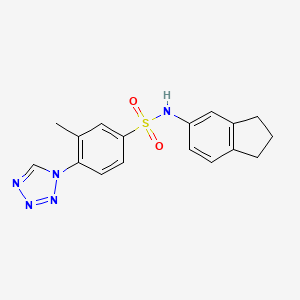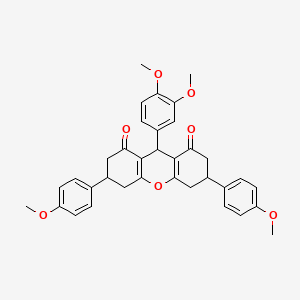![molecular formula C17H26ClNO2 B5140436 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR141716A has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurological disorders.
Wirkmechanismus
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. In animal models of obesity, it has been shown to reduce food intake and body weight by decreasing appetite and increasing energy expenditure. It has also been shown to reduce the rewarding effects of drugs of abuse, including nicotine and alcohol. In addition, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been investigated for its potential neuroprotective effects, including reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has several advantages for lab experiments. It is a highly selective and potent antagonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, it also has some limitations. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has a relatively short half-life, which can make it difficult to maintain consistent levels during experiments. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of addiction, including nicotine and alcohol addiction. Additionally, further research is needed to fully understand the neuroprotective effects of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine involves the reaction of 4-chloro-3,5-dimethylphenol with 5-bromopentylmorpholine in the presence of a base, followed by deprotection of the morpholine ring. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been studied extensively for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been investigated for its potential use in the treatment of addiction, including nicotine and alcohol addiction. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14-12-16(13-15(2)17(14)18)21-9-5-3-4-6-19-7-10-20-11-8-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINGZDRRCMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chloro-3,5-dimethylphenoxy)pentyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)